![molecular formula C14H13BrO B2569260 1-[4-(Bromomethyl)phenoxy]-3-methylbenzene CAS No. 95922-53-5](/img/structure/B2569260.png)

1-[4-(Bromomethyl)phenoxy]-3-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

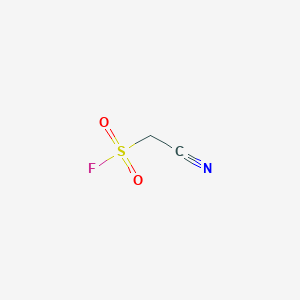

“1-[4-(Bromomethyl)phenoxy]-3-methylbenzene” is a synthetic compound with the molecular formula C14H13BrO and a molecular weight of 277.16. It is also known as 1-(bromomethyl)-4-(3-methylphenoxy)benzene .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H13BrO/c1-11-3-5-12(6-4-11)16-10-13-7-2-8-14(13)9-15/h2-8H,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Polymer Synthesis and Modification

The self-condensation of bromomethylated benzene derivatives has been used to synthesize hyperbranched polyethers. These polymers contain phenolic groups that can be readily modified through acylation, benzylation, or silylation, offering a versatile platform for developing materials with tailored properties (Uhrich et al., 1992).

Fluorescent Probes

Bromomethylated benzene compounds have been utilized in the synthesis of fluorescent probes. These probes exhibit strong fluorescence upon coordination with Zn2+, demonstrating potential for applications in biochemical sensing and imaging (Zheng Wen-yao, 2012).

Natural Product Synthesis

Highly brominated mono- and bis-phenols derived from marine sources, containing bromomethylated benzene units, show significant radical-scavenging activity. This suggests their potential application in the development of antioxidant compounds (Xiao-Juan Duan et al., 2007).

Organic Synthesis

Bromomethylated benzene derivatives serve as key intermediates in organic synthesis, facilitating the construction of complex molecules. For example, they have been employed in the regioselective bromination of dimethoxy-methylbenzene, leading to the synthesis of sulfur-functionalized benzoquinones (Aitken et al., 2016).

Crystal Engineering

The study of crystal structures of bromo- and bromomethyl-substituted benzenes reveals diverse packing motifs based on Br···Br interactions, highlighting their significance in materials science for designing new solid-state architectures (Jones et al., 2012).

Liquid Crystal Technology

Improvements in the O-alkylation of phenols with alkyl bromides have led to better methods for preparing alkoxybenzenes, crucial intermediates in the production of mesomorphic compounds for liquid crystal displays (Neubert et al., 1978).

Photovoltaic Materials

Functionalization of fullerene derivatives with bromomethylated benzene units has been explored to enhance the photovoltaic performance of polymer solar cells, indicating the role of these compounds in the development of efficient solar energy conversion devices (Bo Jin et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-(bromomethyl)-4-(3-methylphenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXBGEATOASJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2569177.png)

![N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline](/img/structure/B2569181.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2569182.png)

![3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569186.png)

![4-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxane-4-carboxylic acid](/img/structure/B2569188.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2569190.png)

![methyl (3E)-2-[(2,4-dichlorophenyl)formamido]-3-(methoxyimino)propanoate](/img/structure/B2569191.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2569194.png)

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-5-(furan-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2569195.png)

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569197.png)